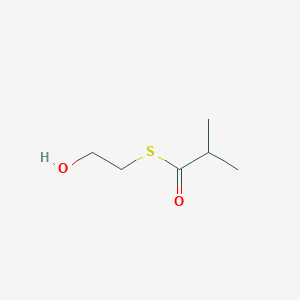
S-(2-hydroxyethyl) thioisobutyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“S-(2-hydroxyethyl) thioisobutyrate” is a chemical compound . It is structurally similar to diethylene glycol . It is also known as 2,2-thiodiethanol or TDE . It is an organosulfur compound with the formula S (CH 2 CH 2 OH) 2 . It is miscible with water and polar organic solvents . It is a colorless liquid .
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, the synthesis of 2-hydroxyethyl methacrylate involves adding methacrylic acid and a magnetic zeolite molecular sieve into a reaction kettle, uniformly mixing, adding ethylene oxide into the reaction kettle, heating the reaction kettle until the temperature is 65-70 DEG C, reacting for 2-3h, and carrying out distillation .
Molecular Structure Analysis
The molecular structure of “S-(2-hydroxyethyl) thioisobutyrate” includes a total of 20 bonds. There are 8 non-H bond(s), 1 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 1 thioester(s) (aliphatic), 1 hydroxyl group(s), and 1 primary alcohol(s) .
Physical And Chemical Properties Analysis
“S-(2-hydroxyethyl) thioisobutyrate” is a colorless liquid . The molecular formula is C4H8O2S . The average mass is 120.170 Da and the monoisotopic mass is 120.024498 Da .
科学的研究の応用
Stereochemistry Studies
Research on the stereochemistry of related compounds, such as methyl 3-hydroxy-2-methylbutyrate, contributes to understanding the configurations and properties of S-(2-hydroxyethyl) thioisobutyrate. Such studies are essential in chemistry for determining molecular structures and behaviors (Tai & Imaida, 1978).
Metabolic Modeling
Studies on metabolic modeling, like the research on poly(beta-hydroxybutyrate) production and consumption, provide insights into the behavior of microorganisms under varying conditions. This research can indirectly inform the understanding of compounds like S-(2-hydroxyethyl) thioisobutyrate in biological systems (van Aalst-van Leeuwen et al., 1997).
Post-Translational Modification Research
Investigations into post-translational modifications, such as lysine 2-hydroxyisobutyrylation, can be relevant to understanding the biological roles and effects of S-(2-hydroxyethyl) thioisobutyrate. This research aids in disease research and drug development (Bao, Yang, & Chen, 2021).
Bioisostere Research
The study of bioisosteres, like the difluoromethyl group, can provide insights into how S-(2-hydroxyethyl) thioisobutyrate might behave in biological systems or be utilized in drug design, considering its structural and functional similarities (Zafrani et al., 2017).
Molecular Rotors Study
Investigations into molecular rotors, such as thioethers on Au surfaces, help understand the movement and interaction of molecules like S-(2-hydroxyethyl) thioisobutyrate at the single-molecule level. This research is vital for nanotechnology and molecular engineering (Baber, Tierney, & Sykes, 2008).
Protective Group Development for Reactions
Research on developing new protective groups for thiols, like the 2-methoxyisobutyryl group, is directly relevant to manipulating and studying S-(2-hydroxyethyl) thioisobutyrate in chemical reactions. This work aids in understanding and expanding its applications in organic chemistry (Zeysing, Gosch, & Terfort, 2000).
Metabolic Engineering
Research in metabolic engineering, such as the production of (R)- and (S)-3-hydroxybutyrate from glucose in Escherichia coli, can inform the potential pathways and methods for the biosynthesis or biotransformation of S-(2-hydroxyethyl) thioisobutyrate (Tseng, Martin, Nielsen, & Prather, 2009).
Biodegradation and Medical Applications
Studies on the biodegradation and medical applications of polymers like poly(3-hydroxybutyrate) offer insights into how S-(2-hydroxyethyl) thioisobutyrate could be utilized in biomedical fields, especially in the development of biocompatible materials (Artsis et al., 2010).
作用機序
Target of Action
S-(2-hydroxyethyl) thioisobutyrate interacts with several targets. The primary targets include Thymidylate synthase , cAMP-specific 3’,5’-cyclic phosphodiesterase 4B , cAMP-dependent protein kinase catalytic subunit alpha , and Serine/threonine-protein kinase pim-1 . These targets play crucial roles in various biological processes, including DNA synthesis, signal transduction, and protein phosphorylation.
Mode of Action
It is known to interact with its targets, leading to changes in their activity . For instance, it may inhibit the activity of Thymidylate synthase, an enzyme involved in DNA synthesis .
Biochemical Pathways
S-(2-hydroxyethyl) thioisobutyrate affects several biochemical pathways. It influences the catabolism of branched-chain amino acids , leading to the production of S-methyl thioesters . These compounds contribute to the aroma of numerous cheeses .
Pharmacokinetics
Similar compounds, such as hydroxypropyl chitosan, have been shown to have excellent bioavailability and biodegradability . These properties suggest that S-(2-hydroxyethyl) thioisobutyrate could also have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The molecular and cellular effects of S-(2-hydroxyethyl) thioisobutyrate’s action are largely unknown. Its interaction with various targets suggests that it could influence a range of biological processes, from dna synthesis to signal transduction .
特性
IUPAC Name |
S-(2-hydroxyethyl) 2-methylpropanethioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-5(2)6(8)9-4-3-7/h5,7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKCYQGSIIJODZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)SCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(2-hydroxyethyl) thioisobutyrate | |
CAS RN |
168777-47-7 |
Source


|
| Record name | 1-[(2-hydroxyethyl)sulfanyl]-2-methylpropan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-chloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylisoquinoline-3-carboxamide](/img/structure/B2858867.png)
![6-(3,5-dimethoxybenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2858869.png)
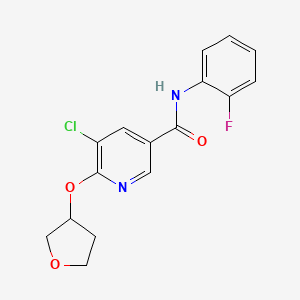
![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2858871.png)
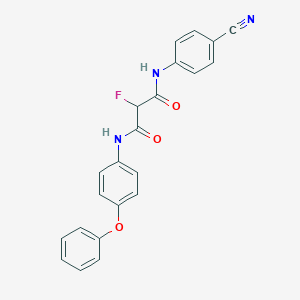
![Tert-butyl N-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate](/img/structure/B2858873.png)
![2,3,4,5,6-pentamethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2858877.png)
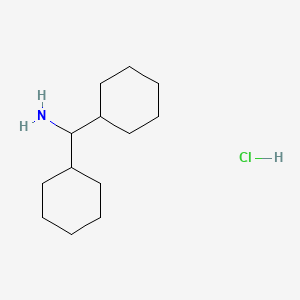
![ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2858879.png)
![6-(4-fluorophenyl)-3-methyl-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2858883.png)

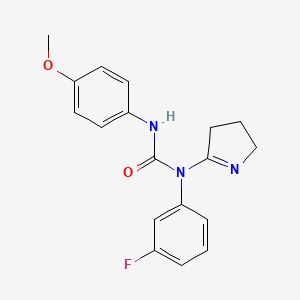

![N-(5-chloro-2-methoxyphenyl)-2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2858890.png)